molecular formula C9H7Cl2NO B13360033 3-(2,6-Dichlorophenyl)acrylamide

3-(2,6-Dichlorophenyl)acrylamide

Cat. No.: B13360033
M. Wt: 216.06 g/mol
InChI Key: UKUKFPMBMDGRON-SNAWJCMRSA-N
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Description

3-(2,6-Dichlorophenyl)acrylamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an acrylamide moiety.

Preparation Methods

The synthesis of 3-(2,6-Dichlorophenyl)acrylamide typically involves the reaction of 2,6-dichlorobenzaldehyde with acrylamide under specific conditions. One common method is the Schotten-Baumann reaction, which involves the reaction of amines with acid chlorides . This reaction can be carried out in a continuous flow process to enhance efficiency and safety . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(2,6-Dichlorophenyl)acrylamide undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,6-Dichlorophenyl)acrylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-(2,6-Dichlorophenyl)acrylamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

(E)-3-(2,6-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C9H7Cl2NO/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H2,12,13)/b5-4+

InChI Key

UKUKFPMBMDGRON-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)N)Cl

Origin of Product

United States

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